molecular formula C10H18O2 B14627491 2-Methylpropyl 2-methylpent-4-enoate CAS No. 58031-02-0

2-Methylpropyl 2-methylpent-4-enoate

Cat. No.: B14627491
CAS No.: 58031-02-0
M. Wt: 170.25 g/mol
InChI Key: WBOXHCVWWIJOLN-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-methylpent-4-enoate is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction of 2-methylpent-4-enoic acid and 2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-methylpent-4-enoate typically involves the esterification of 2-methylpent-4-enoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-methylpent-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl 2-methylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

58031-02-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylpropyl 2-methylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-5-6-9(4)10(11)12-7-8(2)3/h5,8-9H,1,6-7H2,2-4H3

InChI Key

WBOXHCVWWIJOLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)CC=C

Origin of Product

United States

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